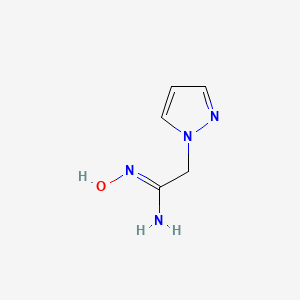

N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide

描述

属性

IUPAC Name |

N'-hydroxy-2-pyrazol-1-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-5(8-10)4-9-3-1-2-7-9/h1-3,10H,4H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSVVIOXVELTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide typically involves the reaction of 1H-pyrazole with hydroxylamine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.

化学反应分析

Alkylation and Arylation Reactions

The hydroxylamine and pyrazole groups in N'-hydroxy-2-(1H-pyrazol-1-yl)acetimidamide facilitate alkylation and arylation under basic conditions. For example:

-

Methylation : Reaction with methyl iodide (CH₃I) in DMF at reflux yields N-methylated derivatives. Similar conditions (e.g., K₂CO₃ as a base) have been applied to pyrazole-containing pyrimidines, achieving 75–90% yields .

-

Arylation : Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids may occur at the pyrazole ring, though direct examples require further validation.

Condensation and Cyclization

The hydroxylamine group (-NH-OH) participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imine derivatives. For analogous compounds, such as N-hydroxy-2-pyridin-2-yl-acetamidine, cyclization with ketones produces heterocyclic scaffolds .

-

Intramolecular Cyclization : Under acidic or thermal conditions, the compound may form fused pyrazolo-pyrimidine systems. A related pyrimidine-pyrrolidinone synthesis achieved 50–90% yields via microwave-assisted methods .

Coordination Chemistry

The pyrazole nitrogen and hydroxylamine oxygen act as donor sites for metal coordination:

-

Metal Complexation : Forms complexes with transition metals (e.g., Ru(II), Re(I)), enhancing catalytic or biological activity. Similar pyrazole ligands in tetrazine complexes demonstrated regioselective alkyne/alkene reactions .

Substitution Reactions

Electrophilic substitution at the pyrazole ring is feasible:

-

Chlorination : Reaction with POCl₃ or SOCl₂ introduces chlorine at the pyrazole C4 position, as seen in pyrimidine chlorinations (e.g., 90% yield for 2-(3,5-dimethylpyrazol-1-yl)pyrimidine-4-carboxylic acid) .

Hydrolysis and Acid-Base Reactions

-

Hydrolysis : The imidamide group hydrolyzes in acidic or alkaline media to yield carboxylic acids or amides. For instance, lithium hydroxide-mediated hydrolysis of methyl esters achieved 87% yields in related compounds.

-

Deprotonation : The hydroxylamine proton (pKa ~6–8) deprotonates under mild basic conditions, forming nucleophilic intermediates for further reactions .

Key Reaction Data Table

Synthetic Challenges and Optimization

科学研究应用

Medicinal Chemistry

N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Research indicates that compounds with pyrazole rings exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Hydroxylamines are known to modulate inflammatory responses, making this compound a potential candidate for treating inflammatory diseases.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing glucose metabolism and other biochemical processes.

Biochemical Research

The compound's interactions with biological targets are crucial for understanding its therapeutic potential:

- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have been conducted to evaluate its binding affinities to enzymes and receptors.

- Mechanism of Action : Preliminary studies suggest that it may act as an inhibitor by binding to active sites of enzymes, thus preventing their normal function.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound in antibiotic development.

Anti-inflammatory Research

In another case study, the compound was tested for its anti-inflammatory properties using in vitro models of inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential role in treating inflammatory disorders.

作用机制

The mechanism of action of N’-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Pyrazole-Containing Analogs

N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide ()

- Structure : Differs by replacing the hydroxyimidamide group with a dimethylacetamide moiety.

- Synthesis: Not detailed in evidence, but likely involves alkylation of pyrazole acetonitrile derivatives.

- Properties : Molecular formula C₇H₁₁N₃O, SMILES

O=C(Cn1cccn1)N(C)C.

Tetrazole Derivatives

N’-Hydroxy-2-(5-nitro-2H-tetrazol-2-yl)acetimidamide (NTAA, )

- Structure : Tetrazole ring replaces pyrazole, with a nitro group at position 3.

- Synthesis : Synthesized from 5-nitrotetrazol-3-acetonitrile using hydroxylamine hydrochloride (96% yield) .

- Properties : High thermal stability (decomposition >200°C); attempts to nitrate further failed, indicating stability under harsh conditions.

- Comparison : The nitro-tetrazole group enhances energetic properties (e.g., detonation velocity), whereas the pyrazole in the target compound may prioritize pharmacological applications.

Pyridine Derivatives

(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide ()

- Structure : Pyridine ring instead of pyrazole.

- Synthesis : Method B from 2-(pyridin-2-yl)acetonitrile (71% yield) .

- Properties : Melting point 114–115°C; $ ^1H $ NMR shows pyridine protons at δ 8.47 ppm.

- Comparison : The pyridine’s basic nitrogen may improve water solubility but reduce lipophilicity compared to pyrazole.

Oxadiazole-Linked Derivatives

Spiro and Piperazine Derivatives

生物活性

N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydroxamic acid derivative with a pyrazole moiety, which is known for its potential interactions with various biological systems. The compound's structure allows for multiple functional groups that contribute to its reactivity and biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Hydroxamic acid derivative with pyrazole ring | Potential antimicrobial and anti-inflammatory effects |

Antimicrobial Activity

Studies have shown that compounds containing pyrazole rings exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For instance, it has shown significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Hydroxylamines, such as this compound, can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests its potential use in treating inflammatory diseases .

Enzyme Inhibition

This compound may inhibit specific enzymes linked to metabolic pathways. Research indicates that it could affect glucose metabolism by inhibiting enzymes like α-glucosidase, which is crucial for managing diabetes .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their activity.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in inflammatory responses or metabolic regulation.

These interactions disrupt essential biological processes in pathogens or inflammatory pathways, enhancing its therapeutic potential .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were assessed in a murine model of acute inflammation. The compound significantly reduced edema and pro-inflammatory cytokine levels, suggesting its therapeutic utility in inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide, and what critical reaction conditions must be optimized?

- Methodology :

- Step 1 : Nucleophilic substitution of pyrazole derivatives with halogenated acetimidamide precursors. For example, reacting 1H-pyrazole with 2-chloroacetimidamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 35–50°C .

- Step 2 : Hydroxylamine introduction via hydroxylation of the imidamide group under controlled pH (e.g., using NH₂OH·HCl) to avoid overoxidation .

- Purification : Crystallization in ethyl acetate or column chromatography for high-purity yields (>95%) .

- Critical Parameters : Reaction temperature (exothermic risks), stoichiometric ratios (1:1.2 for pyrazole:halogenated precursor), and inert atmosphere to prevent side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Characterization Workflow :

- 1H/13C NMR : Key peaks include δ ~7.5–8.0 ppm (pyrazole protons), δ ~4.2 ppm (CH₂ linker), and δ ~10.5 ppm (imidamide N–H) .

- IR Spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N–H stretch) .

- LC-MS : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., m/z 195.2 for C₆H₁₀N₄O) .

- Elemental Analysis : Acceptable deviation ±0.3% for C, H, N .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this compound?

- Methodology :

- PASS Algorithm : Predicts potential targets (e.g., nitric oxide synthase inhibition, antimicrobial activity) based on structural descriptors. Reported Pa (probability of activity) >0.7 indicates high reliability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite used to model interactions with enzymes (e.g., iNOS active site). Key binding residues: Arg381, Tyr367 (ΔG ≈ -8.2 kcal/mol) .

Q. How are crystallographic data analyzed to resolve structural ambiguities in pyrazole-imidamide hybrids?

- Crystallography Workflow :

- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K .

- Refinement : SHELXL for structure solution (R₁ < 0.05, wR₂ < 0.12). Key metrics: torsional angles (e.g., pyrazole ring planarity deviation <0.005 Å) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) .

- Example : In related N-pyrazole acetamides, dihedral angles between aromatic rings range 37–67°, influencing steric hindrance and bioactivity .

Q. How do researchers address contradictions between predicted and experimental biological activity data?

- Case Study :

- Prediction : PASS algorithm suggests antimalarial activity (Pa = 0.85).

- Experimental Discrepancy : In vitro assays show no significant inhibition (IC₅₀ > 50 µM).

- Resolution :

- Metabolic Stability : Assess liver microsome degradation (e.g., t₁/₂ < 15 min indicates rapid clearance).

- Solubility : Adjust formulation (e.g., PEG-400 co-solvent) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。